5-Aminopiperidin-2-one

Overview

Description

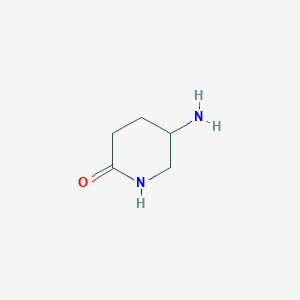

5-Aminopiperidin-2-one is a compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is a powder that is stored at a temperature of 4°C .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 307.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 30.1±0.3 cm³, a polar surface area of 55 Ų, and a molar volume of 106.6±3.0 cm³ .

Scientific Research Applications

Synthesis and Structural Modifications

Enantiopure Aminopiperidin-2-ones as Bioactive Beta-Turn Mimetics : Enantiopure 4- and 5-aminopiperidin-2-ones, synthesized from aspartic acid, have been studied for their potential as bioactive beta-turn mimetics. These compounds have shown relevance in medicinal chemistry, particularly as lactam-bridged analogues of dopamine receptor modulating peptides (Weber, Ohnmacht, & Gmeiner, 2000).

Novel Reductive Amination of Nitriles : Research has been conducted on the enantioselective biocatalytic synthesis of 5-hydroxypiperidin-2-one, a versatile building block for potentially biologically active compounds. This method includes a reductive amination of nitriles, expanding the applications of 5-aminopiperidin-2-one derivatives (Vink et al., 2003).

Pharmacological Aspects

Development of MCH-R1 Antagonists : Aminopiperidine derivatives have been identified and optimized for activity in melanin-concentrating hormone (MCH) assays, contributing to the development of MCH-R1 antagonists for obesity treatment (Kim et al., 2006).

5-HT7 Receptor Ligands Development : Aminopiperidine derivatives were synthesized and evaluated for their affinity at human cloned 5-HT7 and 5-HT1A receptors, highlighting their significance in the development of novel ligands for mood disorders treatment (Lacivita et al., 2013).

Chemical Synthesis and Binding Studies

Facile Synthesis of 4-Substituted-4-Aminopiperidine Derivatives : Research has outlined efficient methods for synthesizing 4-aminopiperidine derivatives, emphasizing their role as key building blocks in the development of various bioactive compounds, including CCR5 antagonists for HIV-1 treatment (Jiang, Song, & Long, 2004).

Molecular Binding of 5-Hydroxy-1-Methylpiperidin-2-one with Human Serum Albumin : Studies on 5-hydroxy-1-methylpiperidin-2-one have revealed its potential interactions with human serum albumin, indicating its relevance in understanding the bioavailability and pharmacokinetics of drugs derived from such compounds (Yadav, Yeggoni, Devadasu, & Subramanyam, 2018).

Metabolic and Catalytic Studies

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s : A study focusing on the metabolism of 4-aminopiperidines by cytochrome P450s provides insights into the molecular interactions crucial for the N-dealkylation of these compounds, relevant for drug design and discovery programs (Sun & Scott, 2011).

Safety and Hazards

5-Aminopiperidin-2-one is classified as a skin corrosive/irritant, Category 1A, B, C, H314 according to 29 CFR 1910 (OSHA HCS) . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 5-Aminopiperidin-2-one, is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .

Mechanism of Action

Target of Action

5-Aminopiperidin-2-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s molecular weight (11415) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

Piperidine derivatives are known to exhibit a range of biological and pharmacological activities .

properties

IUPAC Name |

5-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154148-70-6 | |

| Record name | 5-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154148-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-aminopiperidin-2-one of interest in peptide research?

A: this compound serves as a building block for creating molecules called β-turn mimetics []. β-turns are common structural motifs found in proteins, and mimicking them is crucial in designing molecules that can interact with biological targets in a similar manner to natural peptides.

Q2: Was the β-turn inducing ability of this compound confirmed experimentally?

A: Yes, researchers synthesized a model peptidomimetic (compound 14 in the paper) incorporating this compound to mimic a type III Homo-Freidinger lactam []. Conformational analysis using IR and NMR spectroscopy provided evidence that this derivative predominantly adopts a reverse-turn structure in solution, stabilized by an intramolecular hydrogen bond within an 11-membered ring [].

Q3: Beyond structural studies, have any biological applications of this compound been explored?

A: The researchers investigated the potential of this compound derivatives as dopamine receptor modulators []. Specifically, they synthesized peptidomimetics (compounds 15c and 16c in the paper) as lactam-bridged analogs of the peptide Pro-Leu-Gly-NH2 (PLG), known to modulate dopamine receptors. Notably, both synthesized compounds significantly enhanced the binding of agonists to dopamine D2 receptors [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)

![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)